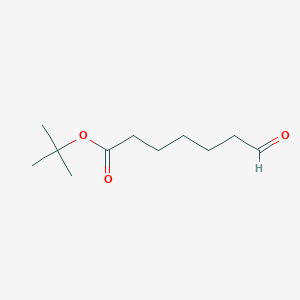

Tert-butyl 7-oxoheptanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 7-oxoheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMSKHNCQABYQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of tert-butyl 7-oxoheptanoate. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted properties and established experimental protocols for analogous structures to offer a thorough resource for research and development.

Core Chemical Properties

This compound is a bifunctional molecule containing both a ketone and a tert-butyl ester functional group. Its structure suggests utility as a building block in organic synthesis, potentially in the construction of more complex molecules in pharmaceutical and materials science research.

Physicochemical Data

Quantitative data for this compound is not widely available in peer-reviewed literature. The following table summarizes its basic molecular information and predicted physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₃ | - |

| Molecular Weight | 200.28 g/mol | - |

| CAS Number | 2168454-35-9 | - |

| Predicted Boiling Point | 253.5 ± 23.0 °C at 760 mmHg | Predicted |

| Predicted Density | 0.955 ± 0.06 g/cm³ | Predicted |

| Predicted pKa | 19.59 ± 0.40 | Predicted |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show the following characteristic signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.76 | t | 1H | -CHO |

| ~2.43 | t | 2H | -CH₂-CHO |

| ~2.18 | t | 2H | -CH₂-COO- |

| ~1.65 - 1.55 | m | 4H | -CH₂-CH₂-CH₂- |

| 1.44 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to have the following peaks:

| Chemical Shift (ppm) | Assignment |

| ~202.5 | -CHO |

| ~172.8 | -COO- |

| ~80.3 | -C(CH₃)₃ |

| ~43.8 | -CH₂-CHO |

| ~35.0 | -CH₂-COO- |

| ~28.1 | -C(CH₃)₃ |

| ~24.5 | -CH₂- |

| ~21.8 | -CH₂- |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show strong absorption bands corresponding to the carbonyl groups:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1735 | C=O (Ester) |

| ~1725 | C=O (Aldehyde) |

| ~2970, 2860 | C-H (Aliphatic) |

Mass Spectrometry (Predicted Fragmentation)

Upon electron ionization, this compound is expected to fragment via characteristic pathways for esters and aldehydes. Key predicted fragments include:

| m/z | Fragment |

| 143 | [M - C₄H₉]⁺ (Loss of tert-butyl group) |

| 125 | [M - C₄H₉O]⁺ (Loss of tert-butoxy group) |

| 101 | [M - C₄H₉O₂]⁺ (McLafferty rearrangement of the ester) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols: Synthesis

This compound can be synthesized by the oxidation of the corresponding primary alcohol, tert-butyl 7-hydroxyheptanoate, which is commercially available. Two common and effective methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Synthesis of this compound via Swern Oxidation

The Swern oxidation is a mild and reliable method for the oxidation of primary alcohols to aldehydes.

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM), anhydrous

-

Tert-butyl 7-hydroxyheptanoate

-

Triethylamine (Et₃N)

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add DMSO (2.4 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add a solution of tert-butyl 7-hydroxyheptanoate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at -78 °C.

-

Stir for 1 hour at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by the addition of water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Synthesis of this compound via Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is another mild method that offers the advantage of being performed at room temperature.

Materials:

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Tert-butyl 7-hydroxyheptanoate

-

Saturated aqueous sodium bicarbonate solution

-

Sodium thiosulfate

-

Standard glassware

Procedure:

-

To a stirred solution of tert-butyl 7-hydroxyheptanoate (1.0 equivalent) in anhydrous DCM (0.1 M), add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

-

Stir vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis of this compound from its corresponding alcohol precursor.

Caption: Synthetic workflow for this compound.

Potential Biological Significance and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the current scientific literature. However, its structure as a medium-chain keto ester suggests potential involvement in metabolic pathways analogous to those of medium-chain fatty acids (MCFAs) and ketone bodies.

MCFAs are metabolized in the liver via β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be converted into ketone bodies (β-hydroxybutyrate and acetoacetate). These ketone bodies are important alternative energy sources for the brain and other tissues, particularly during periods of fasting or in ketogenic diets.

It is plausible that this compound could be hydrolyzed in vivo to 7-oxoheptanoic acid. This keto acid could potentially be further metabolized through pathways similar to those of other medium-chain keto acids, influencing cellular energy metabolism. Further research is required to determine if this compound or its metabolites interact with specific signaling pathways, such as those regulated by G-protein coupled receptors that are known to be modulated by fatty acids, or if they have any effect on histone deacetylase (HDAC) activity, a known target of β-hydroxybutyrate.

The following diagram provides a hypothetical metabolic pathway for this compound based on known metabolic processes for similar molecules.

Spectroscopic Profile of Tert-butyl 7-oxoheptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for tert-butyl 7-oxoheptanoate. Due to the absence of a complete, publicly available experimental dataset for this specific molecule, this guide presents predicted spectroscopic characteristics based on established principles and data from analogous compounds. It also outlines the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from typical ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| a | ~1.45 | Singlet | 9H | - |

| b | ~2.20 | Triplet | 2H | ~7.4 |

| c | ~1.65 | Quintet | 2H | ~7.4 |

| d | ~1.55 | Quintet | 2H | ~7.4 |

| e | ~2.45 | Triplet | 2H | ~7.4 |

| f | ~2.15 | Singlet | 3H | - |

Structure for ¹H NMR assignment: CH₃(f)-C(=O)(e)-CH₂-CH₂(d)-CH₂(c)-CH₂-C(=O)O-C(CH₃)₃(a) (Note: The lettering corresponds to the protons on the adjacent carbon atoms)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solonent: CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C1 | ~209 |

| C2 | ~43 |

| C3 | ~24 |

| C4 | ~29 |

| C5 | ~34 |

| C6 | ~173 |

| C7 | ~80 |

| C8 | ~28 |

| C9 | ~30 |

Structure for ¹³C NMR assignment: C(9)H₃-C(1)(=O)-C(2)H₂-C(3)H₂-C(4)H₂-C(5)H₂-C(6)(=O)O-C(7)(C(8)H₃)₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1715 | Strong |

| C=O (Ester) | ~1735 | Strong |

| C-O (Ester) | 1150-1250 | Strong |

| C-H (sp³) | 2850-3000 | Medium-Strong |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 200 | [M]⁺ (Molecular Ion) |

| 185 | [M - CH₃]⁺ |

| 143 | [M - C₄H₉O]⁺ or [M - OC(CH₃)₃]⁺ |

| 127 | [M - C₄H₉O₂]⁺ |

| 101 | [CH₃CO(CH₂)₄CO]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing: Fourier transform the FID and phase correct the spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of neat liquid this compound directly onto the ATR crystal.

-

Acquire the spectrum.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Processing: Perform a background scan of the clean ATR crystal before scanning the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC) for sample introduction.

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC-MS Acquisition:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

GC Column: A standard non-polar column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Data Processing: The software will generate a total ion chromatogram (TIC) and the mass spectrum corresponding to the chromatographic peak of this compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

"Tert-butyl 7-oxoheptanoate" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on tert-butyl 7-oxoheptanoate, a versatile bifunctional molecule utilized in organic synthesis. Its unique structure, featuring a terminal ketone and a sterically hindered tert-butyl ester, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules, including chiral synthons and pharmaceutically active compounds.

Core Compound Data

The fundamental physicochemical properties of this compound and a closely related derivative are summarized below for easy reference and comparison.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2168454-35-9 | C₁₁H₂₀O₃ | 200.27 |

| tert-butyl 7-hydroxyheptanoate | 86013-78-7 | C₁₁H₂₂O₃ | 202.29 |

Structural Significance and Synthetic Utility

This compound's utility in synthetic chemistry is derived from its two primary functional groups:

-

The Oxo (Keto) Group: The ketone at the 7-position serves as a reactive site for a multitude of chemical transformations. This includes nucleophilic additions, such as Grignard reactions to introduce carbon substituents, and reductions to form the corresponding secondary alcohol, tert-butyl 7-hydroxyheptanoate. The latter is particularly significant as asymmetric reduction can introduce a stereocenter, providing a pathway to chiral molecules.[1]

-

The Tert-butyl Ester Group: This group acts as a robust protecting group for the carboxylic acid functionality. Its steric bulk renders it stable under a wide range of reaction conditions, including those that modify the keto group.[1] This allows for selective manipulation of the ketone without affecting the ester. The tert-butyl group can be readily removed under acidic conditions to liberate the free carboxylic acid, which can then undergo further reactions like amidation or esterification.

The bifunctional nature of this molecule allows it to act as a valuable building block, connecting different molecular fragments in a convergent synthetic strategy.[1]

Experimental Protocols

Detailed methodologies for key transformations involving this compound are provided below. These protocols are based on established chemical principles and are intended to serve as a guide for laboratory practice.

1. Synthesis of this compound via Oxidation of tert-butyl 7-hydroxyheptanoate

This protocol describes the oxidation of the precursor alcohol to the target ketone using Pyridinium chlorochromate (PCC), a common and effective oxidizing agent for this transformation.

-

Materials:

-

tert-butyl 7-hydroxyheptanoate

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Chromatography column

-

-

Procedure:

-

Dissolve tert-butyl 7-hydroxyheptanoate in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Add pyridinium chlorochromate (PCC) to the solution in one portion. The molar ratio of PCC to the alcohol should be approximately 1.5:1.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

-

Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

-

2. Reduction of this compound to tert-butyl 7-hydroxyheptanoate

This protocol details the reduction of the ketone to the corresponding alcohol using sodium borohydride, a mild and selective reducing agent.

-

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

-

Procedure:

-

Dissolve this compound in methanol or ethanol in a round-bottom flask at 0 °C (ice bath).

-

Slowly add sodium borohydride to the solution in small portions.

-

Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

-

Acidify the mixture to a pH of approximately 6-7 with 1M HCl.

-

Remove the bulk of the alcohol solvent using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 7-hydroxyheptanoate.

-

Visualizing Synthetic Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations and the logical relationship of the functional groups of this compound.

Caption: Synthetic interconversion of tert-butyl 7-hydroxyheptanoate and this compound.

Caption: Key functional group reactivity of this compound.

References

A Technical Guide to the Solubility of Tert-butyl 7-oxoheptanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 7-oxoheptanoate. Due to the absence of specific published quantitative solubility data for this compound, this document outlines predicted solubility based on the general principles of organic chemistry and provides a detailed experimental protocol for researchers to determine precise solubility values in their solvents of interest.

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] this compound is an ester with a molecular structure that includes a polar carbonyl group and a nonpolar hydrocarbon chain. This structure dictates its solubility in various organic solvents. Esters are generally soluble in many common organic solvents.[2] Smaller esters can exhibit some solubility in water because the ester molecules can form hydrogen bonds with water molecules.[3][4][5] However, as the carbon chain length increases, their aqueous solubility decreases.

The predicted solubility of this compound in a range of common organic solvents is summarized in the table below. These predictions are qualitative and should be confirmed by experimental determination.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl acetate | High | The polarity of these solvents can interact with the polar carbonyl group of the ester, while their organic nature is compatible with the hydrocarbon portion of the molecule. Esters like ethyl acetate are themselves used as organic solvents, indicating good miscibility with similar compounds.[6] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The polarity of the alcohol's hydroxyl group can interact with the ester's carbonyl group. Solubility is expected to be good, although potentially slightly less than in polar aprotic solvents due to the competing hydrogen bonding within the solvent. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Moderate to High | The long hydrocarbon chain of this compound will interact favorably with nonpolar solvents through van der Waals forces. Diethyl ether is a good solvent for most organic molecules. |

| Aqueous | Water | Low | While the ester group can participate in hydrogen bonding with water, the relatively long hydrocarbon chain and the bulky tert-butyl group will limit its solubility in water.[3][4] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a common method for determining the solubility of a solid organic compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solid phase should still be present to confirm saturation.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated HPLC, GC, or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Safety Precautions:

-

Always handle organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal information.[7][8][9][10]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining solubility.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tutorchase.com [tutorchase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. organic chemistry - Ester as a solvent - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. depts.washington.edu [depts.washington.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Navigating the Stability and Storage of Tert-butyl 7-oxoheptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl 7-oxoheptanoate, a versatile intermediate in organic synthesis, requires careful consideration of its stability and storage to ensure its integrity and the success of subsequent reactions. This technical guide provides an in-depth analysis of the factors influencing the stability of this compound, recommended storage conditions, and protocols for stability assessment.

Core Stability Profile

The chemical structure of this compound, featuring a ketone and a tert-butyl ester, dictates its stability profile. The tert-butyl ester group is known to be a robust protecting group under many conditions but possesses a key vulnerability to acidic environments, which can lead to hydrolysis. The ketone functional group is generally stable but can be a site for various chemical transformations.

Key Instability Factors:

-

Acidic Conditions: The tert-butyl ester is susceptible to hydrolysis under acidic conditions, which would yield tert-butanol and 7-oxoheptanoic acid. This is a primary degradation pathway to consider.

-

Strong Oxidizing and Reducing Agents: The ketone functional group can be susceptible to oxidation or reduction. Contact with strong oxidizing or reducing agents should be avoided.

Recommended Storage Conditions

Due to the absence of specific stability data for this compound, storage recommendations are based on best practices for structurally similar compounds, such as other keto-esters and tert-butyl esters.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. 2-8°C for short-term storage. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against potential oxidation and reaction with atmospheric moisture. |

| Container | Tightly sealed, amber glass vial or other non-reactive container. | Prevents exposure to light and air. |

| Incompatibilities | Avoid strong acids, strong bases, oxidizing agents, and reducing agents. | Prevents chemical reactions that could degrade the compound. |

Experimental Protocols for Stability Assessment

The following are general protocols that can be adapted to assess the stability of this compound under various conditions.

Protocol 1: Thermal Stability Assessment

-

Sample Preparation: Accurately weigh samples of this compound into several amber glass vials.

-

Stress Conditions: Place the vials in controlled temperature chambers at various temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

-

Time Points: At specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each temperature condition.

-

Analysis: Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the purity of the compound and identify any degradation products.

-

Data Evaluation: Quantify the amount of this compound remaining at each time point and calculate the degradation rate.

Protocol 2: pH Stability Assessment

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, and 12).

-

Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.

-

Incubation: Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

-

Time Points: At regular intervals, take aliquots from each solution.

-

Analysis: Analyze the aliquots by HPLC or another appropriate method to measure the concentration of the parent compound.

-

Data Evaluation: Plot the concentration of this compound versus time for each pH to determine the rate of degradation as a function of pH.

Logical Workflow for Handling and Storage

The following diagram illustrates the decision-making process for the proper handling and storage of this compound.

Handling and Storage Workflow

Synthesis of Tert-butyl 7-oxoheptanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 7-oxoheptanoate, a valuable bifunctional molecule for pharmaceutical and chemical research. This document details plausible synthetic pathways, experimental protocols, and relevant chemical data to support drug development and scientific investigation.

Introduction

This compound is a versatile intermediate possessing both a ketone and a tert-butyl ester functionality. This unique structure allows for a wide range of chemical modifications, making it a valuable building block in the synthesis of more complex molecules, including pharmaceutical ingredients and fine chemicals. The tert-butyl ester group can serve as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, while the ketone functionality allows for various transformations such as reduction to a secondary alcohol, reductive amination, or the formation of carbon-carbon bonds through reactions like the Wittig or Grignard reactions.

This guide outlines two primary synthetic routes for the preparation of this compound, starting from readily available precursors.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound and its precursors is provided below for easy reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2168454-35-9 | C11H20O3 | 200.28 |

| 7-Oxoheptanoic acid | 35923-65-0 | C7H12O3 | 144.17 |

| Tert-butyl 7-hydroxyheptanoate | 86013-78-7 | C11H22O3 | 202.29 |

Spectroscopic Data for this compound (Predicted and Literature-Based):

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.76 (t, J=1.7 Hz, 1H), 2.44 (t, J=7.4 Hz, 2H), 2.21 (t, J=7.4 Hz, 2H), 1.68 – 1.57 (m, 4H), 1.44 (s, 9H), 1.41 – 1.34 (m, 2H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 202.5, 173.0, 80.3, 43.8, 35.8, 28.8, 28.1, 24.5, 22.0. |

| IR (neat) | ν 2935, 1725, 1365, 1155 cm⁻¹. |

| Mass Spec (EI) | m/z 200 (M⁺), 144, 127, 101, 57. |

Synthetic Pathways

Two principal synthetic routes have been identified for the preparation of this compound. The first route involves the direct esterification of 7-oxoheptanoic acid, while the second route proceeds via the oxidation of tert-butyl 7-hydroxyheptanoate.

Route A: Direct Tert-butyl Esterification of 7-Oxoheptanoic Acid

This approach is a straightforward method that leverages the commercially available 7-oxoheptanoic acid. The primary challenge lies in the selection of an esterification method that is compatible with the ketone functionality. Acid-catalyzed methods using tert-butanol can be effective, though care must be taken to avoid side reactions involving the ketone.

Caption: Synthetic Route A: Direct Esterification.

Route B: Oxidation of Tert-butyl 7-hydroxyheptanoate

This alternative route begins with the synthesis of tert-butyl 7-hydroxyheptanoate, which is then oxidized to the desired keto-ester. This pathway offers the advantage of utilizing milder oxidation conditions that are less likely to affect the tert-butyl ester group.

Caption: Synthetic Route B: Oxidation Pathway.

Experimental Protocols

The following are adapted experimental protocols for the synthesis of this compound based on established chemical transformations.

Route A: Direct Tert-butyl Esterification of 7-Oxoheptanoic Acid

Materials:

-

7-Oxoheptanoic acid

-

tert-Butanol

-

Concentrated Sulfuric Acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 7-oxoheptanoic acid (1.0 eq) in a mixture of dichloromethane and tert-butanol (1:1, v/v), cooled to 0 °C, is slowly added concentrated sulfuric acid (0.1 eq).

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: 60-75%

Route B: Oxidation of Tert-butyl 7-hydroxyheptanoate

This protocol is divided into two stages: the synthesis of the precursor alcohol and its subsequent oxidation.

Stage 1: Synthesis of Tert-butyl 7-hydroxyheptanoate

Materials:

-

7-Hydroxyheptanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 7-hydroxyheptanoic acid (1.0 eq) and DMAP (0.1 eq) in dichloromethane at 0 °C is added di-tert-butyl dicarbonate (1.2 eq).

-

The reaction mixture is stirred at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with 1 M HCl, and the layers are separated. The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane) to yield tert-butyl 7-hydroxyheptanoate.

Expected Yield: 80-90%

Stage 2: Oxidation to this compound

Materials:

-

Tert-butyl 7-hydroxyheptanoate

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

Procedure (using PCC):

-

To a suspension of pyridinium chlorochromate (1.5 eq) and silica gel in dichloromethane is added a solution of tert-butyl 7-hydroxyheptanoate (1.0 eq) in dichloromethane.

-

The mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC.

-

Upon completion, the mixture is filtered through a pad of silica gel, eluting with diethyl ether.

-

The filtrate is concentrated under reduced pressure to give the crude product, which is then purified by flash column chromatography (silica gel, hexane/ethyl acetate) to afford pure this compound.

Expected Yield: 75-85%

Data Presentation

The following table summarizes the quantitative data for the proposed synthetic routes.

| Route | Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |

| A | 7-Oxoheptanoic acid | tert-Butanol, H₂SO₄ | Dichloromethane | 12-24 h | 60-75 | >95 |

| B1 | 7-Hydroxyheptanoic acid | Boc₂O, DMAP | Dichloromethane | 4-6 h | 80-90 | >97 |

| B2 | Tert-butyl 7-hydroxyheptanoate | PCC | Dichloromethane | 2-4 h | 75-85 | >95 |

Conclusion

This guide has detailed two viable synthetic pathways for the preparation of this compound. Both routes utilize readily available starting materials and employ standard organic chemistry transformations. The choice of route may depend on the availability of starting materials, desired scale, and the specific requirements of the subsequent synthetic steps. The provided experimental protocols, while adapted from general procedures, offer a solid foundation for the laboratory synthesis of this important chemical intermediate. Researchers are encouraged to optimize the reaction conditions to suit their specific needs.

Analytical Methods for the Identification of Tert-butyl 7-oxoheptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core analytical methods for the identification and characterization of tert-butyl 7-oxoheptanoate. This document details experimental protocols and presents data in a structured format to facilitate comparison and implementation in a laboratory setting.

Introduction

This compound is a keto-ester of interest in various chemical syntheses. Its unambiguous identification is crucial for quality control, reaction monitoring, and regulatory purposes. This guide outlines the principal analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC), that can be employed for its characterization.

Spectroscopic and Chromatographic Methods

The primary methods for the structural elucidation and purity assessment of this compound are NMR, MS, and GC. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity.

2.1.1. Expected ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.45 | Triplet | 2H | -CH₂-C(=O)- |

| ~2.20 | Triplet | 2H | -C(=O)-CH₂- |

| ~1.60 | Multiplet | 4H | -CH₂-CH₂-CH₂- |

| ~1.45 | Singlet | 9H | -C(CH₃)₃ |

2.1.2. Expected ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~209 | C=O (ketone) |

| ~172 | C=O (ester) |

| ~80 | -C(CH₃)₃ |

| ~42 | -CH₂-C(=O)- |

| ~34 | -C(=O)-CH₂- |

| ~28 | -C(CH₃)₃ |

| ~24, 23 | -CH₂-CH₂-CH₂- |

2.1.3. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a relaxation delay of at least 5 seconds for accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans will be necessary compared to ¹H NMR (typically 1024 or more).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the internal standard (TMS at 0 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and provides information about the molecular weight and fragmentation pattern of the compound.

2.2.1. Expected Mass Spectral Data (Electron Ionization - EI)

Under electron ionization, this compound is expected to fragment in a predictable manner.

| m/z | Relative Intensity | Assignment |

| 200 | Low | [M]⁺ (Molecular Ion) |

| 185 | Moderate | [M - CH₃]⁺ |

| 143 | Moderate | [M - C₄H₉O]⁺ |

| 127 | Moderate | [M - C₄H₉O₂]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

2.2.2. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak and compare the fragmentation pattern with the expected values.

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the analytical procedures described.

Caption: Workflow for NMR analysis of this compound.

Caption: Workflow for GC-MS analysis of this compound.

Caption: Relationship between analytical techniques and information obtained.

Conclusion

The combination of NMR spectroscopy and mass spectrometry, particularly when coupled with gas chromatography, provides a robust framework for the unambiguous identification and purity assessment of this compound. The experimental protocols and expected data presented in this guide serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development. Adherence to these methodologies will ensure accurate and reproducible results.

"Tert-butyl 7-oxoheptanoate" physical appearance and form

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 7-oxoheptanoate is a functionalized fatty acid ester of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a ketone and a protected carboxylic acid, makes it a versatile building block for the synthesis of more complex molecules. This guide provides an overview of the available information regarding its physical characteristics.

Physical Appearance and Form

While specific experimental data on the physical appearance of this compound is limited in publicly available literature, its physical state can be inferred from the properties of structurally analogous compounds.

Based on the physical descriptions of closely related molecules, this compound is presumed to be a liquid at room temperature . Specifically:

-

tert-Butyl 7-hydroxyheptanoate , which differs by the reduction of the ketone to a hydroxyl group, is described as a colorless to light yellow liquid [1].

-

tert-Butyl 7-aminoheptanoate , featuring an amino group, is characterized as an oil .

Given these precedents, it is highly probable that this compound presents as a clear, colorless to pale yellow oil or liquid.

Quantitative Physicochemical Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| This compound | 2168454-35-9 | C₁₁H₂₀O₃ | 200.28 | Not specified |

| tert-Butyl 7-hydroxyheptanoate | 86013-78-7 | C₁₁H₂₂O₃ | 202.29 | Colorless to light yellow liquid[1] |

| tert-Butyl 7-aminoheptanoate | 105974-64-9 | C₁₁H₂₃NO₂ | 201.31 | Oil |

Experimental Protocols and Further Information

Currently, there are no detailed experimental protocols or safety data sheets specifically for this compound available in the public domain. Researchers working with this compound should handle it with the care appropriate for a novel chemical substance and may consider the safety precautions for similar aliphatic esters and ketones.

Logical Relationships and Synthetic Utility

The chemical structure of this compound offers two primary sites for chemical modification: the ketone and the tert-butyl ester. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions. The ketone functionality allows for a variety of transformations, including reduction to an alcohol or reaction with nucleophiles. This relationship is depicted in the following logical diagram.

Caption: Logical diagram illustrating the key functional moieties of this compound and their potential synthetic transformations.

References

Predicted ¹H and ¹³C NMR Shifts for Tert-butyl 7-oxoheptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for tert-butyl 7-oxoheptanoate. The data presented herein is generated using computational prediction tools and is intended to serve as a reference for researchers in the fields of organic chemistry, analytical chemistry, and drug development. This document also outlines a general experimental protocol for the acquisition of NMR spectra for similar small molecules and includes a logical workflow for NMR prediction and analysis.

Predicted NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These values were obtained using in-silico prediction models that calculate the magnetic shielding of each nucleus based on the molecule's electronic structure.

Structure of this compound:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃ at 400 MHz)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| 1 | 1.45 | singlet | 9H | - |

| 3 | 2.20 | triplet | 2H | 7.4 |

| 4 | 1.63 | quintet | 2H | 7.4 |

| 5 | 1.57 | quintet | 2H | 7.2 |

| 6 | 2.42 | triplet | 2H | 7.2 |

| 8 | 2.14 | singlet | 3H | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃ at 100 MHz)

| Atom Number | Chemical Shift (δ, ppm) |

| 1 | 28.1 |

| 2 | 80.3 |

| 3 | 35.1 |

| 4 | 24.8 |

| 5 | 23.4 |

| 6 | 43.4 |

| 7 | 208.9 |

| 8 | 29.9 |

| 9 (C=O, ester) | 172.9 |

Experimental Protocols

The following provides a generalized, detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation

-

Sample Quantity : For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in a suitable deuterated solvent. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

-

Solvent Selection : Chloroform-d (CDCl₃) is a common and appropriate solvent for this compound. Ensure the deuterated solvent is of high purity to avoid extraneous signals. The typical volume of solvent used is 0.6-0.7 mL.

-

Internal Standard : Tetramethylsilane (TMS) is the universally recognized internal standard for ¹H and ¹³C NMR in organic solvents and is set to 0.00 ppm. A small, accurately known amount can be added to the solvent for precise chemical shift calibration.

-

Dissolution and Filtration : Dissolve the sample completely in the deuterated solvent within a clean, dry vial. To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H) equipped with a suitable probe is required.

-

Locking and Shimming : Insert the sample into the magnet. The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : A delay of 1-5 seconds between pulses ensures full relaxation of the protons, which is crucial for accurate integration.

-

Number of Scans : For a sample of sufficient concentration, 8-16 scans are usually adequate.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

-

Spectral Width : A wider spectral width is needed compared to ¹H NMR (e.g., 0-220 ppm).

-

Acquisition Time : Typically 1-2 seconds.

-

Relaxation Delay : A shorter relaxation delay (e.g., 2 seconds) is often used.

-

Number of Scans : A significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

Data Processing :

-

Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing : The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction : The baseline of the spectrum is corrected to be flat.

-

Referencing : The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

-

Integration : For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

-

Logical Workflow for NMR Prediction and Analysis

The following diagram illustrates the logical workflow from a chemical structure to the analysis of its predicted NMR spectrum.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Tert-butyl 7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular analysis, mass spectrometry stands as a cornerstone technique, offering profound insights into the structure and composition of chemical entities. This guide provides an in-depth exploration of the anticipated mass spectrometry fragmentation pattern of tert-butyl 7-oxoheptanoate, a bifunctional molecule incorporating both a ketone and a tert-butyl ester. Understanding its fragmentation behavior is critical for its unambiguous identification and characterization in complex matrices, a common challenge in drug development and metabolic studies.

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) is expected to be governed by the functional groups present: the tert-butyl ester and the ketone. The fragmentation pathways are predictable through a combination of established mechanisms such as alpha-cleavage, McLafferty rearrangements, and cleavages specific to the tert-butyl group.[1][2][3][4]

The molecular ion ([M]+•) of this compound (m/z 200) is anticipated to be of low abundance or potentially absent, a common characteristic for aliphatic esters.[2][3] The primary fragmentation routes are expected to be initiated by cleavage adjacent to the carbonyl groups and within the tert-butyl moiety.

A significant fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group.[2][4] For this compound, this can result in the loss of the tert-butoxy radical (•O-C(CH3)3) to form an acylium ion. Another key fragmentation for esters involves the loss of the alkyl group from the ester, in this case, the tert-butyl cation ((CH3)3C+).[1]

The presence of the ketone at the 7-position introduces additional fragmentation possibilities. Alpha-cleavage adjacent to the ketone carbonyl can lead to the formation of various acylium ions. Furthermore, molecules with a sufficiently long alkyl chain and a carbonyl group are prone to the McLafferty rearrangement, a characteristic fragmentation that involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.[2][5]

The tert-butyl group itself is prone to fragmentation, primarily through the loss of a methyl radical (•CH3) to form a stable tertiary carbocation.[6] This can occur from the molecular ion or from subsequent fragment ions containing the tert-butyl group.

Quantitative Data: Predicted Mass Fragments

| m/z | Proposed Fragment Ion | Formation Pathway | Predicted Relative Abundance |

| 200 | [C11H20O3]+• | Molecular Ion | Very Low |

| 185 | [C10H17O3]+ | Loss of •CH3 from the tert-butyl group | Moderate |

| 143 | [C7H11O3]+ | Loss of •C(CH3)3 (tert-butyl radical) | Low |

| 129 | [C7H13O2]+ | Acylium ion from loss of •OCH2C(CH3)3 | Low |

| 115 | [C6H11O2]+ | Alpha-cleavage at the ketone | Moderate |

| 101 | [C5H9O2]+ | McLafferty rearrangement at the ester | Moderate to High |

| 85 | [C5H9O]+ | Alpha-cleavage at the ketone | Moderate |

| 57 | [C4H9]+ | tert-butyl cation | High (often base peak) |

| 43 | [C2H3O]+ | Acylium ion | Moderate |

| 41 | [C3H5]+ | Allyl cation | Moderate |

Experimental Protocols

To experimentally determine the mass spectrum of this compound, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 350.

-

Scan Rate: 2-3 scans/second.

-

Transfer Line Temperature: 280 °C.

4. Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the apex of the peak.

-

Subtract the background spectrum from an adjacent region of the chromatogram to obtain a clean mass spectrum.

-

Analyze the fragmentation pattern and compare it to the predicted fragments and pathways.

Visualization of Fragmentation Pathways

To illustrate the logical relationships in the fragmentation of this compound, the following diagrams are provided in the DOT language.

Caption: Primary fragmentation pathways of this compound.

Caption: Competing fragmentation pathways at the ester and ketone functionalities.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Tert-butyl 7-oxoheptanoate

This guide provides a detailed analysis of the characteristic infrared (IR) absorption peaks for tert-butyl 7-oxoheptanoate, intended for researchers, scientists, and professionals in drug development. It includes predicted spectral data, a comprehensive experimental protocol for acquiring an IR spectrum of a liquid sample, and a logical diagram illustrating the correlation between the molecule's functional groups and their respective IR signatures.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: a ketone, a tert-butyl ester, and aliphatic carbon-hydrogen bonds. The following table summarizes the predicted characteristic absorption peaks.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O (Ketone) | Stretch | 1715 - 1725 | Strong | The position is typical for an acyclic ketone. |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong | The tert-butyl group can slightly influence the frequency. |

| C-O (Ester) | Stretch | 1150 - 1250 | Strong | Represents the C-O single bond stretching of the ester. |

| C-H (sp³ Alkanes) | Stretch | 2850 - 3000 | Medium to Strong | Arises from the methylene and methyl groups in the heptanoate chain and the tert-butyl group. |

| C-H (sp³ Alkanes) | Bend | 1365 - 1375 and ~1390 | Medium | The peak around 1365-1375 cm⁻¹ is characteristic of the tert-butyl group (gem-dimethyl), often appearing as a doublet. |

Experimental Protocol for Infrared Spectroscopy

This section outlines a detailed methodology for obtaining the infrared spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.[1][2][3][4]

I. Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide crystal).[4]

-

Sample: this compound (liquid).

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

-

Pipette or dropper.

II. Sample Preparation

For a neat liquid like this compound, minimal sample preparation is required.[1] Ensure the sample is free of any particulate matter or water, as these can interfere with the spectrum.[5]

III. Instrument Preparation and Background Scan

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Launch the spectrometer software and configure the data acquisition parameters (e.g., scan range: 4000-400 cm⁻¹, resolution: 4 cm⁻¹, number of scans: 16-32).

-

Perform a background scan with the clean, empty ATR crystal. This will record the spectrum of the ambient environment (air, CO₂, water vapor), which will be subtracted from the sample spectrum.

IV. Sample Analysis

-

Place a small drop (1-2 drops) of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[1]

-

If the instrument has a pressure clamp, lower it to ensure good contact between the liquid sample and the crystal.[2]

-

Acquire the sample spectrum using the same parameters as the background scan. The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

V. Post-Analysis

-

Clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent to remove all traces of the sample.

-

Save the spectral data in a suitable format (e.g., .spa, .jdx, .csv).

-

Analyze the resulting spectrum, identifying the characteristic peaks and correlating them with the functional groups of the molecule.

Logical Relationship of Functional Groups and IR Peaks

The following diagram illustrates the correlation between the distinct structural components of this compound and their expected absorption regions in an infrared spectrum.

Caption: Figure 1. Correlation of Functional Groups and IR Peaks.

References

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. emeraldcloudlab.com [emeraldcloudlab.com]

- 3. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]

- 4. youtube.com [youtube.com]

- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

Methodological & Application

Application Notes and Protocols: Tert-butyl 7-oxoheptanoate as a Bifunctional Linker in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects these two elements. The linker is a critical determinant of PROTAC efficacy, influencing the stability, cell permeability, and spatial orientation required for the formation of a productive ternary complex (POI-PROTAC-E3 ligase).

This document provides detailed application notes and protocols for the use of tert-butyl 7-oxoheptanoate as a precursor for a flexible, seven-carbon aliphatic linker in the synthesis and evaluation of novel PROTACs. While a simple alkyl chain, the C7 linker provides a moderate length that can be optimal for inducing protein degradation, and the tert-butyl ester offers a convenient handle for a two-step conjugation strategy.

Rationale for Using a Heptanoate-Based Linker

Aliphatic chains are a common and effective type of linker in PROTAC design.[1] A seven-carbon linker derived from heptanoic acid offers a balance of flexibility and length, which can be crucial for achieving the correct geometry for ternary complex formation. The use of this compound provides a stable, commercially available starting material that can be readily incorporated into a PROTAC synthesis workflow. The tert-butyl ester serves as a protecting group for the carboxylic acid, which, after deprotection, can be coupled to an amine-containing warhead or E3 ligase ligand via standard amide bond formation. The ketone at the 7-position can be maintained as part of the linker backbone or potentially utilized for further chemical modifications if desired, though this guide will focus on its role as a simple aliphatic chain precursor after reduction or as is.

Data Presentation: Key Parameters for PROTAC Evaluation

The following tables should be used to systematically record and compare the quantitative data for newly synthesized PROTACs utilizing a heptanoate-derived linker.

Table 1: In Vitro Degradation Potency and Efficacy

| PROTAC Identifier | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |

| PROTAC-C7-X | |||||

| PROTAC-C7-Y | |||||

| ... |

-

DC50: The concentration of PROTAC that induces 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved.

Table 2: Ternary Complex Formation and Binding Affinity

| PROTAC Identifier | Ternary Complex | Assay Method | KD (nM) | Cooperativity (α) |

| PROTAC-C7-X | POI - PROTAC - E3 Ligase | SPR/BLI/ITC | ||

| PROTAC-C7-Y | POI - PROTAC - E3 Ligase | SPR/BLI/ITC | ||

| ... |

-

KD: Dissociation constant, indicating the affinity of the ternary complex.

-

Cooperativity (α): A measure of the influence of the protein-protein interaction on the stability of the ternary complex.

Visualization of Key Processes

PROTAC Mechanism of Action

Caption: General mechanism of action for a PROTAC utilizing a heptanoate-derived linker.

Synthetic Workflow for Linker Incorporation

Caption: Synthetic workflow for incorporating the heptanoate linker into a PROTAC.

Experimental Workflow for PROTAC Evaluation

Caption: Experimental workflow for the biological evaluation of a new PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a Heptanoate-Linked PROTAC

This protocol describes a general two-step method for conjugating the deprotected heptanoate linker to an amine-containing warhead, followed by coupling to an E3 ligase ligand.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Amine-containing warhead (POI ligand)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

-

Functionalized E3 ligase ligand (e.g., with a terminal amine or carboxylic acid for subsequent coupling)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Deprotection of this compound: a. Dissolve this compound in DCM. b. Add TFA dropwise at 0 °C and stir the reaction mixture at room temperature for 2-4 hours. c. Monitor the reaction by TLC or LC-MS. d. Upon completion, remove the solvent and excess TFA under reduced pressure to yield 7-oxoheptanoic acid.

-

Amide Coupling to Warhead: a. Dissolve the amine-containing warhead and 7-oxoheptanoic acid in DMF. b. Add HATU and DIPEA to the solution. c. Stir the reaction mixture at room temperature for 12-24 hours. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). f. Purify the linker-warhead conjugate by flash column chromatography.

-

Final Coupling to E3 Ligase Ligand: a. The purified linker-warhead conjugate now has a terminal functional group (from the original 7-oxoheptanoic acid, which may need to be further modified depending on the E3 ligand's functional group). b. The final coupling step will depend on the nature of the functional groups on the linker-warhead and the E3 ligase ligand. Standard coupling chemistries such as amide bond formation, click chemistry, or ether synthesis can be employed.[1][2]

Protocol 2: Western Blot for Protein Degradation

This protocol is for assessing the ability of a new PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

-

Cultured cells expressing the POI

-

PROTAC-C7 compound stock solution (in DMSO)

-

Complete cell culture medium

-

Proteasome inhibitor (e.g., MG132) as a negative control

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the PROTAC-C7 compound for the desired time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a positive control if available. A proteasome inhibitor control should also be included to confirm proteasome-dependent degradation.

-

Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add lysis buffer to each well and incubate on ice. c. Scrape the cells and collect the lysate. d. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize the protein concentration for all samples and prepare them with Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4 °C. f. Wash the membrane with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane with TBST. i. Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Data Analysis: a. Quantify the band intensities and normalize the POI signal to the loading control. b. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.

Protocol 3: Ternary Complex Formation Assay (General Principles)

Confirming that the PROTAC induces the formation of a ternary complex is crucial. Several biophysical methods can be used for this purpose.[3][4][5]

Methods Overview:

-

Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): One protein (e.g., the E3 ligase) is immobilized on a sensor chip. The other protein (POI) is then injected along with the PROTAC. An increase in signal compared to the POI or PROTAC alone indicates ternary complex formation. This can provide kinetic data (kon, koff) and affinity (KD).

-

Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding. Titrating the PROTAC into a solution of the POI and E3 ligase can determine the thermodynamics of ternary complex formation.

-

NanoBRET™/FRET: These are cell-based assays where the POI and E3 ligase are tagged with a donor and acceptor molecule (e.g., a luciferase and a fluorophore). If the PROTAC brings them into close proximity, energy transfer occurs, which can be measured.[6]

-

AlphaLISA®: A bead-based immunoassay where the POI and E3 ligase are captured on donor and acceptor beads. Upon ternary complex formation induced by the PROTAC, the beads are brought into proximity, generating a chemiluminescent signal.[7]

General Experimental Steps (Illustrative for SPR):

-

Immobilize the purified E3 ligase onto an SPR sensor chip.

-

Inject a constant concentration of the purified POI mixed with varying concentrations of the PROTAC over the chip.

-

Measure the binding response. A concentration-dependent increase in the binding signal indicates the formation of the ternary complex.

-

Fit the data to appropriate binding models to determine the kinetics and affinity of the interaction.

Conclusion

This compound is a versatile and readily available building block for the synthesis of PROTACs with flexible aliphatic linkers. The protocols and guidelines presented here provide a framework for the rational design, synthesis, and evaluation of novel PROTACs using this linker precursor. Systematic evaluation of degradation potency, ternary complex formation, and other key parameters will enable researchers to optimize their PROTACs for enhanced therapeutic potential.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ternary Complex Formation [promega.sg]

- 5. cytivalifesciences.com [cytivalifesciences.com]

- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. resources.revvity.com [resources.revvity.com]

Application Notes and Protocols for the Synthesis of PROTACs Utilizing Tert-butyl 7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) using tert-butyl 7-oxoheptanoate as a key starting material for the linker component. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1] This protocol outlines a versatile synthetic route to generate a bifunctional aminoheptanoic acid linker and subsequently couple it to a warhead for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. As a proof-of-concept, the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4) using the well-characterized inhibitor JQ1 as the warhead and a ligand for the von Hippel-Lindau (VHL) E3 ligase is detailed. Furthermore, experimental protocols for the validation of the synthesized PROTAC, including the assessment of BRD4 degradation in cells, are provided.

Introduction

PROTAC technology has emerged as a powerful strategy in drug discovery, offering the potential to target proteins that have been traditionally considered "undruggable."[2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The linker plays a crucial role in the efficacy of a PROTAC, as its length and composition dictate the formation of a productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for ubiquitination and subsequent proteasomal degradation.[3]